molecular formula C17H12F3N3O3S B5836670 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide

Katalognummer: B5836670
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: YJEWBABWBNMFHI-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and function of B cells, which are a type of white blood cells that produce antibodies to fight infections.

Wirkmechanismus

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide involves the inhibition of BTK, which is a critical enzyme in the B cell signaling pathway. BTK is essential for the survival and proliferation of B cells, and its inhibition leads to the suppression of B cell activation and proliferation. This, in turn, leads to the suppression of the immune response and the inhibition of B cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects in preclinical studies. Inhibition of BTK leads to the suppression of B cell activation and proliferation, which results in the suppression of the immune response. This has potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Additionally, BTK inhibitors have been shown to have anti-inflammatory effects, which may have applications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide is its potency as a BTK inhibitor. This makes it an ideal compound for use in preclinical studies to investigate the role of BTK in various diseases. Additionally, the synthesis method has been optimized to produce high yields and purity of the final product, making it easier to obtain for laboratory experiments. One of the limitations of this compound is its specificity for BTK, which may limit its applications in diseases that do not involve B cells.

Zukünftige Richtungen

There are several future directions for the research and development of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide. One area of research is the development of combination therapies that target multiple pathways involved in B cell malignancies. Another area of research is the investigation of the role of BTK in other diseases such as autoimmune diseases and inflammatory diseases. Additionally, the development of more potent and selective BTK inhibitors may lead to improved treatment options for B cell malignancies and other diseases.

Synthesemethoden

The synthesis method of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide involves several steps. The first step is the reaction between 4-aminobenzenesulfonamide and 2,3,4-trifluorobenzaldehyde to form the intermediate compound 4-(2,3,4-trifluorophenyl)-N-(4-sulfamoylphenyl)benzamide. The second step involves the reaction between the intermediate compound and acryloyl chloride to form the final product this compound. This synthesis method has been optimized to produce high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide has been extensively studied in scientific research due to its potential applications in various fields. One of the main areas of research is in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). BTK inhibitors have shown promising results in clinical trials for the treatment of these malignancies, and this compound is one of the most potent BTK inhibitors currently available.

Eigenschaften

IUPAC Name

(E)-2-cyano-N-(4-sulfamoylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3S/c18-17(19,20)15-4-2-1-3-11(15)9-12(10-21)16(24)23-13-5-7-14(8-6-13)27(22,25)26/h1-9H,(H,23,24)(H2,22,25,26)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEWBABWBNMFHI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.